molecular formula C5H21N3O7P2 B583674 IPP, [1-14C] CAS No. 147385-63-5

IPP, [1-14C]

Cat. No.: B583674
CAS No.: 147385-63-5
M. Wt: 299.177
InChI Key: VBUNGGIXIOHBHL-DJIMCAJLSA-N
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Description

Isopentenyl pyrophosphate, [1-14C] (IPP, [1-14C]) is a radiolabeled compound used extensively in biochemical and physiological research. The compound is a derivative of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. The radiolabeling with carbon-14 allows for the tracking and quantification of the compound in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentenyl pyrophosphate, [1-14C] typically involves the incorporation of carbon-14 into the isopentenyl pyrophosphate molecule. This can be achieved through various synthetic routes, including the use of [1-14C] labeled precursors. One common method involves the reaction of [1-14C] labeled mevalonate with ATP in the presence of specific enzymes to produce [1-14C] isopentenyl pyrophosphate .

Industrial Production Methods

Industrial production of isopentenyl pyrophosphate, [1-14C] involves large-scale synthesis using radiolabeled precursors. The process requires stringent safety measures due to the radioactive nature of carbon-14. The production typically involves the use of specialized equipment to handle and purify the radiolabeled compound, ensuring high purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

Isopentenyl pyrophosphate, [1-14C] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate.

    Geranyl pyrophosphate: Formed through condensation reactions.

    Isopentenyl alcohol: Produced via hydrolysis.

Scientific Research Applications

Isopentenyl pyrophosphate, [1-14C] is widely used in scientific research due to its role as a key intermediate in isoprenoid biosynthesis. Its applications include:

Mechanism of Action

Isopentenyl pyrophosphate, [1-14C] exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. The compound is converted to dimethylallyl pyrophosphate by isopentenyl pyrophosphate isomerase. This isomerization is a key step in the mevalonate pathway, which leads to the production of various isoprenoids, including cholesterol, ubiquinones, and dolichols . The molecular targets and pathways involved include enzymes such as hydroxymethylglutaryl-CoA reductase and prenyltransferases .

Comparison with Similar Compounds

Isopentenyl pyrophosphate, [1-14C] can be compared with other radiolabeled isoprenoid intermediates, such as:

The uniqueness of isopentenyl pyrophosphate, [1-14C] lies in its specific role as the initial isoprenoid precursor and its widespread use in metabolic studies due to its radiolabeling with carbon-14 .

Properties

CAS No.

147385-63-5

Molecular Formula

C5H21N3O7P2

Molecular Weight

299.177

IUPAC Name

azane;3-methylbut-2-enyl phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3/i4+2;;;

InChI Key

VBUNGGIXIOHBHL-DJIMCAJLSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N

Origin of Product

United States

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